7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine
CAS No.: 1620842-89-8
Cat. No.: VC18006501
Molecular Formula: C5H4ClN5S
Molecular Weight: 201.64 g/mol
* For research use only. Not for human or veterinary use.
![7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine - 1620842-89-8](/images/structure/VC18006501.png)
Specification
CAS No. | 1620842-89-8 |
---|---|
Molecular Formula | C5H4ClN5S |
Molecular Weight | 201.64 g/mol |
IUPAC Name | 7-chloro-5-methylsulfanyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine |
Standard InChI | InChI=1S/C5H4ClN5S/c1-12-5-9-3(6)11-4(10-5)7-2-8-11/h2H,1H3 |
Standard InChI Key | CGLFNOLZRXFWBJ-UHFFFAOYSA-N |
Canonical SMILES | CSC1=NC2=NC=NN2C(=N1)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a fused bicyclic system comprising a triazolo[1,5-a][1, triazine core substituted with chlorine and methylthio groups at positions 7 and 5, respectively. The planar heteroaromatic system enables π-π stacking interactions, while the electron-withdrawing chlorine and sulfur-containing substituents influence its reactivity and binding affinity .
Table 1: Key Chemical Properties
Property | Value/Descriptor |
---|---|
Molecular Formula | |
Molecular Weight | 201.64 g/mol |
Canonical SMILES | CSC1=NC2=NC=NN2C(=N1)Cl |
InChI Key | CGLFNOLZRXFWBJ-UHFFFAOYSA-N |
CAS Number | 1620842-89-8 |
The Canonical SMILES notation (CSC1=NC2=NC=NN2C(=N1)Cl) delineates the methylthio group (-SMe) attached to the triazine ring and the chlorine atom on the triazole moiety . The InChI Key provides a unique identifier for computational databases, facilitating cheminformatics applications .
Synthesis and Industrial Availability
Synthetic Routes
The compound was first disclosed in a 2014 patent (WO 2014015675 A1) by Su et al., which described its utility as a building block for PI3K inhibitors . While detailed synthetic protocols remain proprietary, the structure suggests a multistep sequence involving:
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Cyclocondensation of hydrazine derivatives with cyanamide to form the triazine core.
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Chlorination at position 7 using POCl₃ or similar reagents.
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Introduction of the methylthio group via nucleophilic substitution .
Supplier | Catalog Number | Packaging | Purity |
---|---|---|---|
BOC Sciences | BB054100 | Custom | Research |
Xi’an Qiyue Biological | QYC360460 | Bagged | ≥95% |
Toronto Research Chemicals | C360460-25mg | 25 mg/pack | Not specified |
Products are typically shipped at ambient temperature, with cryogenic storage recommended for long-term stability .
Therapeutic Applications and Mechanism of Action
Role in PI3K Inhibition
As a key intermediate, this compound enables the synthesis of heteroaryl derivatives that inhibit PI3K isoforms involved in immune cell activation. PI3Kδ and PI3Kγ inhibitors derived from similar scaffolds have shown efficacy in preclinical models of rheumatoid arthritis and lupus . The chlorine atom enhances target binding by forming halogen bonds with kinase active sites, while the methylthio group modulates solubility and pharmacokinetics .
Future Directions and Research Opportunities
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the chlorine and methylthio substituents to optimize PI3K selectivity.
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Hybrid Scaffolds: Incorporating triazolo-triazine moieties into PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
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Combination Therapies: Co-administration with checkpoint inhibitors to enhance antitumor immune responses.
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